molecular formula C11H19N4NaS2 B12765320 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-, monosodium salt CAS No. 59866-75-0

1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-, monosodium salt

Cat. No.: B12765320
CAS No.: 59866-75-0
M. Wt: 294.4 g/mol
InChI Key: GXEUROYDQLPGAN-UHFFFAOYSA-M
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Description

1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-, monosodium salt is a chemical compound with a unique structure that includes a triazine ring substituted with a dibutylamino group and two dithione groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-, monosodium salt typically involves the reaction of 1,3,5-triazine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 1,3,5-triazine-2,4-diamine with carbon disulfide and dibutylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated and purified through crystallization or other suitable techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-, monosodium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-, monosodium salt has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties[][6].

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-, monosodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The dithione groups may interact with thiol groups in proteins, leading to the formation of disulfide bonds and subsequent changes in protein structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-, monosodium salt is unique due to the presence of both dithione and dibutylamino groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other triazine derivatives, making this compound particularly interesting for research and industrial applications .

Biological Activity

1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-, monosodium salt is a member of the triazine family known for its diverse biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in cancer therapy and antimicrobial actions. This article delves into the biological activity of this compound based on recent research findings and case studies.

  • Molecular Formula : C10H14N4S2Na
  • Molar Mass : 246.36 g/mol
  • Density : 1.6815 g/cm³
  • Melting Point : 300 °C
  • Boiling Point : 267.2 °C (predicted)

The biological activity of 1,3,5-triazines often involves interactions with various biological targets such as enzymes and receptors. For instance, derivatives of triazine compounds have been shown to inhibit key pathways involved in cancer cell proliferation by targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways .

Anticancer Activity

Research indicates that triazine derivatives exhibit significant anticancer properties. For example:

  • IC50 Values :
    • A549 (lung cancer): 0.20 μM
    • MCF-7 (breast cancer): 1.25 μM
    • HeLa (cervical cancer): 1.03 μM .

These values suggest that the compound can effectively inhibit cancer cell growth at low concentrations.

Antimicrobial Activity

In addition to anticancer effects, triazine derivatives have demonstrated antimicrobial properties against various pathogens. A study evaluated the antibacterial activity of synthesized triazine compounds against:

  • Escherichia coli (Gram-negative)
  • Staphylococcus aureus (Gram-positive)

The results indicated that certain derivatives exhibited significant inhibition zones against these bacteria, highlighting their potential as antimicrobial agents .

Study on Anticancer Activity

A notable study focused on the synthesis and evaluation of novel triazine derivatives. The study reported that one derivative showed selective inhibition of cancer cell lines with an IC50 value of 3.41 nM for PI3K and 8.45 nM for mTOR. This indicates a strong potential for these compounds in targeted cancer therapies .

Antimicrobial Evaluation

Another research project synthesized several triazine derivatives and tested their antibacterial efficacy using the agar diffusion method. The results showed that some compounds had excellent activity against Strep mutans and E.coli, reinforcing the versatility of triazines in combating bacterial infections .

Data Summary Table

Biological Activity Target Organism/Cell Line IC50 Value (μM) Remarks
AnticancerA5490.20Lung Cancer
AnticancerMCF-71.25Breast Cancer
AnticancerHeLa1.03Cervical Cancer
AntimicrobialE.coli-Gram-negative Bacteria
AntimicrobialStaphylococcus aureus-Gram-positive Bacteria

Properties

CAS No.

59866-75-0

Molecular Formula

C11H19N4NaS2

Molecular Weight

294.4 g/mol

IUPAC Name

sodium;6-(dibutylamino)-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dithione

InChI

InChI=1S/C11H20N4S2.Na/c1-3-5-7-15(8-6-4-2)9-12-10(16)14-11(17)13-9;/h3-8H2,1-2H3,(H2,12,13,14,16,17);/q;+1/p-1

InChI Key

GXEUROYDQLPGAN-UHFFFAOYSA-M

Canonical SMILES

CCCCN(CCCC)C1=NC(=S)NC(=S)[N-]1.[Na+]

Origin of Product

United States

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